Product packaging for 4,8-Dimethylnona-3,7-dienoic acid(Cat. No.:)

4,8-Dimethylnona-3,7-dienoic acid

Cat. No.: B8466909
M. Wt: 182.26 g/mol
InChI Key: UAXLWQGEEXDYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethylnona-3,7-dienoic acid, also known as Homogeranic acid, is an unsaturated carboxylic acid with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a significant chemical intermediate in medicinal chemistry research, particularly in the development of inhibitors for the enzyme geranylgeranyl diphosphate synthase (GGDPS) . GGDPS is a therapeutic target in multiple myeloma, a bone marrow cancer, as its inhibition disrupts protein geranylgeranylation and intracellular trafficking, leading to apoptosis in myeloma cells . This compound serves as a key synthetic precursor for a class of amide-linked bisphosphonate inhibitors, designed as analogues to potent triazole-based GGDPS inhibitors . Its structure, featuring an isoprenoid chain, allows researchers to explore structure-activity relationships, where chain length and olefin stereochemistry are critical for inhibitory potency . As such, it is a valuable tool for chemists and pharmacologists developing novel anti-cancer agents. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B8466909 4,8-Dimethylnona-3,7-dienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4,8-dimethylnona-3,7-dienoic acid

InChI

InChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)

InChI Key

UAXLWQGEEXDYOB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(=O)O)C)C

Origin of Product

United States

Nomenclature, Stereochemical Considerations, and Structural Context of 4,8 Dimethylnona 3,7 Dienoic Acid

The precise identification of a chemical compound is fundamental to scientific discourse. 4,8-Dimethylnona-3,7-dienoic acid is defined by a nine-carbon carboxylic acid backbone. Its systematic IUPAC name specifies the location of two methyl group substituents at carbons 4 and 8, and two carbon-carbon double bonds at positions 3 and 7.

Stereochemistry is a critical aspect of this molecule's identity. The presence of double bonds at the 3 and 7 positions gives rise to geometric isomers, designated as (E) or (Z). The most commonly referenced isomer in scientific literature is (3E)-4,8-dimethylnona-3,7-dienoic acid. nih.gov The carbon at position 4 is a chiral center, meaning the compound can also exist as different enantiomers. Structurally, it is classified as a polyunsaturated fatty acid and an acyclic monoterpenoid. smolecule.comfoodb.ca Another name for this compound is homogeranic acid. atamanchemicals.com

Below is a table summarizing the key identifiers and properties for the (E)-isomer of the compound.

PropertyValue
IUPAC Name (3E)-4,8-dimethylnona-3,7-dienoic acid nih.gov
Molecular Formula C₁₁H₁₈O₂ nih.govsmolecule.com
Molecular Weight 182.26 g/mol nih.govsmolecule.com
CAS Number 459-85-8 nih.gov
Synonyms (E)-4,8-dimethylnona-3,7-dienoic acid, Homogeranic acid nih.govatamanchemicals.com

Historical Perspectives and Early Discoveries Pertaining to Dienoic Acids

The specific history of 4,8-Dimethylnona-3,7-dienoic acid is not extensively documented, but its context is rooted in the broader history of dienoic and polyunsaturated fatty acids. The late 19th and early 20th centuries saw the first indications of polyunsaturated fatty acids in natural sources like fish and seed oils. nih.gov Early chemists faced significant challenges in isolating and characterizing these molecules, relying on methods like bromination and distillation for purification. nih.gov

A pivotal moment in the study of unsaturated fatty acids was the work of George and Mildred Burr in 1929, who demonstrated that certain fatty acids were essential nutrients required to prevent deficiency diseases in rats fed fat-free diets. researchgate.net Their research established linoleic acid, a dienoic acid, as an essential fatty acid and laid the groundwork for understanding the critical biological roles of this chemical class. researchgate.net These foundational discoveries, made before the advent of modern spectroscopic techniques, were crucial for the eventual study of more complex structures like this compound. nih.gov

Significance and Research Rationale for Investigating 4,8 Dimethylnona 3,7 Dienoic Acid

The scientific interest in 4,8-Dimethylnona-3,7-dienoic acid stems from several key areas:

Natural Occurrence and Biosynthesis: The compound is a known natural product, notably found in fungi such as Schizophyllum commune. smolecule.com Its presence in such organisms prompts research into its metabolic pathways and biological function within the fungus.

Chemical Reactivity and Synthesis: The molecule serves as an interesting substrate in organic synthesis. For instance, studies have shown that in the presence of a catalyst like stannic chloride, this compound can undergo cyclization to produce a mixture of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, also known as tetrahydroactinidiolide. atamanchemicals.com This transformation highlights its potential as a precursor for creating lactone structures.

Potential Biological Activities: Research indicates that this compound possesses biological activities of interest. Studies have identified it as having potential antimicrobial effects against various pathogens and antioxidant properties, which are attributed to its unsaturated structure. smolecule.com Dienoic acids, as a class, have been explored for their ability to act as anti-biofilm agents against several bacterial and fungal species. atamanchemicals.com

Overview of Key Research Domains in 4,8 Dimethylnona 3,7 Dienoic Acid Chemistry

Identification and Characterization of Natural Biological Sources

Comprehensive searches of scientific databases indicate a significant gap in knowledge regarding the natural biological sources of this compound. While its chemical structure suggests a potential biosynthetic relationship with other known natural products, direct evidence of its production by microorganisms, plants, or animals is not extensively documented in published research.

Microbial Production and Bioprospecting

There is currently no specific information available in scientific literature detailing the production of this compound by microbial sources such as bacteria or fungi. Bioprospecting efforts for novel microbial metabolites have yet to report the isolation of this particular compound.

Botanical Origin and Plant Metabolomics

While the related compound, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-documented volatile organic compound emitted by numerous plant species, often in response to herbivory, the presence of this compound in the plant kingdom is not clearly established. foodb.caresearchgate.netthegoodscentscompany.comnp-mrd.org DMNT has been identified in plants such as sweet potato (Ipomoea batatas), Arabidopsis thaliana, maize (Zea mays), cotton (Gossypium hirsutum), and tea (Camellia sinensis), where it plays a role in plant defense. foodb.caresearchgate.netnp-mrd.org It is conceivable that this compound could be a metabolic byproduct or a less abundant derivative of DMNT or other terpenoid precursors in plants, but further metabolomic studies are required to confirm this hypothesis.

Invertebrate and Other Zoological Occurrences

The occurrence of this compound in invertebrates and other animals has not been reported in the available scientific literature. While many insects are known to respond to the related compound DMNT as a semiochemical, there is no evidence to suggest that they produce or sequester the carboxylic acid form. foodb.canp-mrd.org

Quantitative and Qualitative Analysis of Natural Abundance

Due to the lack of confirmed natural sources, there is no available data on the quantitative or qualitative analysis of the natural abundance of this compound.

Ecological Roles and Inter-species Interactions of this compound

The ecological roles and inter-species interactions of this compound are currently unknown. In contrast, the related compound DMNT is known to function as a semiochemical, influencing the behavior of insects and participating in plant-plant communication. foodb.caresearchgate.netnp-mrd.org For example, DMNT can act as a repellent to some herbivores while attracting natural enemies of those herbivores. foodb.canp-mrd.org Without direct research, any potential ecological roles of the carboxylic acid derivative remain speculative.

Methodologies for Isolation and Enrichment from Complex Biological Matrices

Specific methodologies for the isolation and enrichment of this compound from complex biological matrices have not been described in the literature. However, general analytical techniques used for the identification of related compounds could be adapted for this purpose. These methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique for the separation and identification of volatile and semi-volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of purified compounds.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.

Should this compound be discovered in a natural source, its isolation would likely involve solvent extraction followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking into account its acidic nature.

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of this compound is understood to originate from the terpenoid biosynthetic pathway, classifying it as a homoterpene. Homoterpenes are terpenoids that have a different number of carbon atoms than what would be expected from the regular head-to-tail condensation of isoprene (B109036) units. All terpenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govnih.gov. These precursors can be produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids nih.govresearchgate.net.

The sequential condensation of IPP and DMAPP leads to the formation of larger prenyl diphosphates. Specifically, the C15 precursor, farnesyl diphosphate (FPP), is the key starting point for the biosynthesis of sesquiterpenes and, by extension, C11 homoterpenes like this compound nih.gov. FPP is converted to the tertiary sesquiterpene alcohol, (E)-nerolidol, a critical intermediate researchgate.netnih.gov.

The formation of the C11 backbone of the closely related homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), occurs through the oxidative degradation of (E)-nerolidol researchgate.netnih.gov. This process involves the cleavage of a four-carbon unit from the C15 nerolidol (B1678203) molecule. It is highly probable that the biosynthesis of this compound follows a similar path, where (E)-nerolidol serves as a direct precursor. Subsequent oxidative modifications of the resulting C11 skeleton would then lead to the formation of the carboxylic acid.

In some plant tissues, an alternative route for DMNT biosynthesis has been identified, which involves the degradation of a C30 triterpene diol, arabidiol (B1261647) nih.govduke.edu. This highlights the metabolic plasticity in the formation of homoterpene precursors.

Precursor/Intermediate Chemical Class Role in Pathway
Isopentenyl Diphosphate (IPP)IsoprenoidUniversal C5 building block for terpenoids nih.govnih.gov.
Dimethylallyl Diphosphate (DMAPP)IsoprenoidUniversal C5 building block for terpenoids nih.govnih.gov.
Farnesyl Diphosphate (FPP)Sesquiterpenoid PrecursorC15 precursor to sesquiterpenes and C11 homoterpenes nih.gov.
(E)-NerolidolSesquiterpene AlcoholDirect C15 precursor to the C11 homoterpene backbone researchgate.netnih.gov.
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)HomoterpeneStructurally related C11 volatile, likely an intermediate or parallel product nih.govpnas.org.

Enzymatic Mechanisms and Characterization of Key Biosynthetic Enzymes

The enzymatic machinery responsible for the biosynthesis of this compound is centered around enzymes from the terpenoid pathway, particularly terpene synthases and cytochrome P450 monooxygenases.

Polyketide Synthase (PKS) Involvement and Modifications

Current evidence does not support the direct involvement of polyketide synthases (PKSs) in the de novo synthesis of the carbon backbone of this compound. PKSs typically utilize acyl-CoA starter and extender units, such as acetyl-CoA and malonyl-CoA, to build polyketide chains through sequential decarboxylative Claisen condensations nih.gov. While there are instances of PKS-terpenoid hybrid biosynthetic pathways for other natural products, the primary route to homoterpenes is firmly established within the terpenoid metabolic network.

Fatty Acid Synthase (FAS) Pathways and Elongation

Fatty acid synthase (FAS) pathways are responsible for the synthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA wikipedia.orgkhanacademy.orgethz.ch. While FAS is not directly involved in the construction of the C11 backbone of this compound, it plays a crucial upstream role by providing the acetyl-CoA that serves as the initial building block for the MVA pathway, which in turn produces the IPP and DMAPP precursors for all terpenoids wikipedia.org. Some branched-chain fatty acids are synthesized by FAS using alternative starter or extender units, such as methylmalonyl-CoA nih.govnih.gov. However, the specific branched structure of this compound is a hallmark of its terpenoid origin.

Desaturase and Isomerase Activity

The biosynthesis of the precursor (E)-nerolidol from FPP is catalyzed by a specific class of terpene synthases known as nerolidol synthases (NES) researchgate.netnih.gov. These enzymes facilitate the isomerization of the C2-C3 double bond of FPP and the subsequent attack by a water molecule to form the tertiary alcohol.

The key step in the formation of the C11 homoterpene backbone is the oxidative cleavage of (E)-nerolidol. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) pnas.orgnih.gov. In Arabidopsis thaliana, the enzyme CYP82G1 has been identified as being responsible for the conversion of (E)-nerolidol to the volatile homoterpene DMNT pnas.orgnih.gov. It is highly plausible that a similar CYP enzyme catalyzes the initial oxidative cleavage of nerolidol in the biosynthetic pathway of this compound.

The conversion of the resulting C11 intermediate, likely an aldehyde, to the final carboxylic acid would require further oxidation. This step could be catalyzed by other oxidative enzymes, such as an aldehyde dehydrogenase or another cytochrome P450 enzyme. The specific enzymes responsible for this final oxidation step have not yet been definitively characterized.

Enzyme Class Function
Farnesyl Diphosphate Synthase (FPPS)PrenyltransferaseSynthesizes FPP from IPP and DMAPP.
Nerolidol Synthase (NES)Terpene SynthaseConverts FPP to (E)-nerolidol researchgate.netnih.gov.
Cytochrome P450 Monooxygenase (e.g., CYP82G1)OxidoreductaseCatalyzes the oxidative cleavage of (E)-nerolidol to a C11 intermediate pnas.orgnih.gov.
Aldehyde Dehydrogenase (putative)OxidoreductasePutative enzyme for the final oxidation of a C11 aldehyde intermediate to the carboxylic acid.

Genetic Basis and Gene Cluster Analysis for Biosynthesis

The genes encoding the enzymes for this compound biosynthesis are expected to be found within the producing organism's genome, likely as part of the broader terpenoid biosynthetic gene network. In plants, genes for specialized metabolic pathways are often organized into biosynthetic gene clusters (BGCs) nih.govnsf.gov. This clustering facilitates the co-regulation and inheritance of the entire pathway.

For example, in Arabidopsis, the gene for arabidiol synthase (ABDS), which produces a triterpene precursor for DMNT in roots, is clustered with the gene for the cytochrome P450 (CYP705A1) that catalyzes its degradation nih.gov. Similarly, the genes for nerolidol synthase and the corresponding cytochrome P450 involved in the more common pathway may also be co-regulated or clustered.

The identification of the specific genes for this compound biosynthesis would likely involve transcriptomic analysis of producing organisms under conditions where the compound is synthesized, followed by functional characterization of candidate genes.

Metabolic Flux Analysis and Pathway Regulation in Producing Organisms

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network nih.gov. In the context of this compound production, MFA could be employed to understand the distribution of carbon from central metabolism (e.g., glycolysis) into the MVA or MEP pathways and subsequently towards FPP and homoterpene biosynthesis.

The regulation of terpenoid pathways is complex and occurs at multiple levels, including transcriptional regulation of biosynthetic genes and feedback inhibition of key enzymes. For example, the production of herbivore-induced plant volatiles, including homoterpenes, is often regulated by plant defense signaling pathways involving hormones like jasmonic acid.

Metabolic engineering strategies to enhance the production of this compound would likely focus on several key areas:

Increasing precursor supply: Overexpressing genes of the MVA or MEP pathway to boost the pool of IPP, DMAPP, and FPP nih.gov.

Overexpression of key biosynthetic genes: Increasing the expression of nerolidol synthase and the specific cytochrome P450 responsible for the oxidative cleavage.

Downregulation of competing pathways: Reducing the flux towards other terpenoids or unrelated pathways that compete for the same precursors nih.gov.

Metabolic channeling: Engineering enzyme fusions or scaffolds to bring sequential enzymes in the pathway into close proximity, thereby increasing efficiency and reducing the loss of intermediates nih.gov.

These strategies have been successfully applied to increase the production of other terpenoids in various host organisms, including microbes and plants.

Heterologous Expression and Reconstitution of Biosynthetic Pathways in Model Organisms

The complete heterologous production of this compound in a model organism has not yet been reported in detail. However, significant progress in the biosynthesis of its immediate precursor, the volatile homoterpene 4,8-dimethylnona-1,3,7-triene (DMNT), provides a clear roadmap for the production of the acid. The biosynthesis of DMNT from the C15 isoprenoid precursor farnesyl diphosphate (FPP) has been elucidated, primarily in plants like Arabidopsis thaliana. This process involves two key enzymatic steps. nih.gov

The first step is the conversion of FPP to the tertiary alcohol (E)-nerolidol, a reaction catalyzed by a specific type of terpene synthase called nerolidol synthase (NES). nih.gov The second and final step in DMNT formation is the oxidative cleavage of (E)-nerolidol by a cytochrome P450 monooxygenase. In Arabidopsis thaliana, the enzyme responsible for this conversion is CYP82G1. asm.org This enzyme is notable as it can also catalyze the formation of the C16 homoterpene TMTT from its corresponding C20 alcohol precursor. asm.org

To produce this compound, it is hypothesized that further oxidation of the terminal methyl group of DMNT or a related intermediate is required. This would likely be carried out by other P450 enzymes or aldehyde and alcohol dehydrogenases.

The heterologous production of terpenoids, including precursors to this compound, is most commonly pursued in the yeast Saccharomyces cerevisiae. This is due to its well-characterized genetics, robustness in industrial fermentations, and the presence of an endogenous mevalonate (MVA) pathway which synthesizes FPP. oup.comrsc.org

Strategies for Heterologous Production in Saccharomyces cerevisiae

The engineering of Saccharomyces cerevisiae for the production of this compound would involve several key metabolic engineering strategies:

Enhancement of Precursor Supply: The native MVA pathway in yeast is tightly regulated. To increase the flux towards FPP, several modifications are typically made. This includes the overexpression of key genes in the pathway, such as tHMG1 (a truncated version of HMG-CoA reductase), ERG20 (farnesyl diphosphate synthase), IDI1 (isopentenyl diphosphate isomerase), and the genes of the lower mevalonate pathway (ERG12, ERG8, MVD1). mdpi.com

Introduction of Biosynthetic Genes: The genes encoding the specific enzymes for the pathway would need to be introduced into the yeast. This would include a nerolidol synthase (NES) and the cytochrome P450 monooxygenase (like CYP82G1). As P450 enzymes require a partnering cytochrome P450 reductase (CPR) for activity, the co-expression of a suitable CPR is also necessary. oup.com To achieve the final acid form, additional genes for putative oxidation steps would also be required.

Downregulation of Competing Pathways: A major competing pathway for FPP in yeast is sterol biosynthesis, which is initiated by the enzyme squalene (B77637) synthase, encoded by the ERG9 gene. Downregulating the expression of ERG9 can redirect FPP towards the desired terpenoid product. mdpi.com

Subcellular Compartmentalization: Targeting the biosynthetic enzymes to specific organelles, such as the mitochondria or peroxisomes, can increase local substrate concentrations and isolate the pathway from competing reactions in the cytosol. rsc.org

Table 1: Key Genes and Enzymes for Heterologous Production of this compound Precursors

Enzyme NameGene Name (Example)Organism of OriginFunction in Pathway
Truncated HMG-CoA ReductasetHMG1Saccharomyces cerevisiaeIncreases flux through the mevalonate pathway
Farnesyl Diphosphate SynthaseERG20Saccharomyces cerevisiaeSynthesizes Farnesyl Diphosphate (FPP)
Nerolidol SynthaseFaNES1Fragaria ananassa (Strawberry)Converts FPP to (E)-nerolidol
Cytochrome P450 MonooxygenaseCYP82G1Arabidopsis thalianaOxidatively cleaves (E)-nerolidol to DMNT
Cytochrome P450 ReductaseATR1Arabidopsis thalianaElectron donor for P450 enzymes

Investigation of Catabolic and Biotransformation Pathways in Biological Systems (non-human)

The breakdown of this compound and related acyclic terpenes has been studied in certain microorganisms, providing insights into the environmental fate of these compounds.

Bacterial Catabolism

Bacteria of the genus Pseudomonas are known for their ability to degrade a wide range of organic compounds, including acyclic terpenes like citronellol (B86348) and geraniol (B1671447). The catabolic pathway for these compounds is referred to as the acyclic terpene utilization (Atu) pathway. nih.govoup.com The genes for this pathway are typically clustered together in an 'atu' operon.

The general strategy for the bacterial catabolism of acyclic terpenes involves the following steps:

Oxidation: The terminal alcohol group is oxidized to a carboxylic acid.

CoA Ligation: The resulting acid is activated by ligation to Coenzyme A (CoA).

Carboxylation: A key step is the carboxylation of the tertiary carbon, catalyzed by a biotin-dependent carboxylase. nih.gov

Beta-Oxidation-like Cleavage: The molecule is then shortened through a series of reactions similar to fatty acid beta-oxidation.

Given its structure, it is plausible that this compound would be degraded by bacteria possessing the Atu pathway. The existing carboxyl group would likely be activated to a CoA-ester, followed by reactions targeting the unsaturated bonds and methyl branches.

Fungal Biotransformation

Fungi are also capable of transforming terpenoids. For instance, several species of the fungus Fusarium have been shown to biotransform (E)-nerolidol, the precursor to DMNT. Instead of cleavage, these fungi typically hydrate (B1144303) the double bonds of nerolidol to produce various diols. nih.gov While this is not a catabolic pathway in the sense of breaking down the carbon skeleton for energy, it represents a significant biotransformation that alters the structure and properties of the parent molecule. Such reactions demonstrate the diverse metabolic capabilities of microorganisms towards acyclic terpenes.

Table 2: Key Enzymes and Pathways in the Catabolism and Biotransformation of Related Acyclic Terpenes

Pathway/EnzymeOrganism TypeSubstrate(s)Key Reaction(s)
Acyclic Terpene Utilization (Atu) PathwayBacteria (Pseudomonas sp.)Citronellol, GeraniolOxidation, CoA ligation, Carboxylation, Cleavage
Geranyl-CoA CarboxylaseBacteria (Pseudomonas sp.)Geranyl-CoABiotin-dependent carboxylation
HydratasesFungi (Fusarium sp.)(E)-nerolidolHydration of double bonds

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic pathway inspired by biosynthetic considerations involves the disconnection of the C3-C4 double bond. In nature, the related C11 homoterpene 4,8-dimethylnona-1,3,7-triene is biosynthesized from the oxidative degradation of precursors like nerolidol or geranylacetone (B162166). exlibrisgroup.com This suggests that a synthetic approach could utilize similar C10 building blocks.

A key disconnection can be made via a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination to form the C3=C4 trisubstituted double bond. This would break the molecule into a C4 phosphonate (B1237965) or ylide synthon and a C7 keto-ester or a related carbonyl compound. Further disconnection of the C7 keto-ester could lead to simpler, commercially available starting materials.

Another strategic disconnection involves the C6-C7 bond, potentially through an aldol-type reaction or an alkylation of a suitable enolate. This linear approach, while potentially longer, might offer better control over the stereocenter at C4.

Stereoselective and Enantioselective Synthesis Techniques

The presence of a chiral center at C4 necessitates the use of stereoselective and enantioselective synthetic methods to control the absolute configuration of the final product.

Asymmetric hydrogenation of the α,β-unsaturated carboxylic acid moiety presents a direct method for introducing the stereocenter at C4. This approach would typically be employed late in the synthesis on a precursor containing the C3=C4 double bond. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of various unsaturated carboxylic acids. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral auxiliaries offer a powerful strategy for controlling stereochemistry during carbon-carbon bond formation. In the context of this compound, a chiral auxiliary could be attached to a precursor fragment to direct the stereoselective introduction of the methyl group at C4. For instance, a chiral auxiliary-based approach has been successfully employed in the synthesis of the related (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, where D-(-)-camphor sultam was used as the chiral auxiliary to achieve good optical purity and yield. researchgate.net This methodology could be adapted for the synthesis of this compound, likely involving the alkylation of a chiral enolate.

The use of chiral catalysts in reactions such as aldol (B89426) additions or Michael reactions involving precursor fragments can also establish the desired stereochemistry at C4.

An alternative to inducing stereochemistry during the synthesis is to start with an enantiomerically pure building block, a strategy often referred to as a "chiral pool" approach. For the synthesis of this compound, a suitable chiral starting material containing the C4 stereocenter could be derived from natural sources or prepared through enzymatic resolution or asymmetric synthesis. This approach can simplify the synthetic route by eliminating the need for a separate stereocontrol step.

Convergent and Linear Synthetic Strategies

Both convergent and linear strategies can be envisioned for the total synthesis of this compound.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together near the end of the synthesis. As mentioned in the retrosynthetic analysis, a key convergent strategy would involve the coupling of a C4 fragment with a C5 fragment.

Fragment A (C1-C4): This fragment would contain the carboxylic acid (or a protected form) and the C4 methyl group. Its synthesis could start from a simple chiral building block or involve an asymmetric alkylation.

Fragment B (C5-C9): This fragment would contain the terminal isopropylidene group. It could be prepared from commercially available materials like geraniol or nerol (B1678202) derivatives.

The coupling of these fragments, for example through a Wittig or HWE reaction, would then complete the carbon skeleton.

Development of Novel Reaction Conditions for Key Bond Formations

The stereoselective formation of the trisubstituted C3=C4 double bond is a critical step in the synthesis of this compound. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, typically favoring the formation of the (E)-alkene. The development of modified HWE reagents and reaction conditions can enhance the stereoselectivity and yield of this key step.

For example, the use of specific bases, solvents, and phosphonate reagents can influence the E/Z selectivity of the olefination. Research into novel catalysts and additives for Wittig-type reactions also continues to provide new tools for the stereocontrolled synthesis of complex olefins.

Furthermore, the development of new catalytic systems for asymmetric transformations, such as the alkylation of enolates or conjugate additions, can provide more efficient and selective routes to key chiral intermediates in the synthesis of this compound.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis and cross-coupling reactions represent powerful tools in contemporary organic synthesis for the formation of carbon-carbon double bonds.

Olefin Metathesis: While specific examples of olefin metathesis for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of this reaction are highly applicable. Ring-closing metathesis (RCM) and cross-metathesis (CM) are the primary variants of this reaction. In a hypothetical cross-metathesis approach, a suitable precursor bearing a terminal olefin could be coupled with a functionalized olefin partner to construct the C3-C4 double bond. The choice of catalyst, typically a ruthenium-based complex like a Grubbs' catalyst, would be crucial for achieving high efficiency and stereoselectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are instrumental in forming carbon-carbon bonds. The synthesis of trisubstituted olefins, a key structural feature of this compound, can be effectively achieved using these methods. For instance, a vinyl halide or triflate at the C3 position could be coupled with an appropriate organoboron or organozinc reagent corresponding to the remainder of the carbon skeleton. The selection of the catalyst system, including the palladium source and ligands, is critical for controlling the stereochemical outcome of the newly formed double bond.

Table 1: Key Olefin Metathesis and Cross-Coupling Reactions
ReactionDescriptionKey ReagentsPotential Application in Synthesis
Olefin Metathesis Swapping of alkylidene groups between two alkenes.Grubbs' catalysts, Schrock catalystsFormation of the C3-C4 double bond via cross-metathesis.
Suzuki Coupling Palladium-catalyzed reaction of an organoboron compound with a halide or triflate.Pd catalyst, base, organoboron reagentCoupling of a vinyl halide at C3 with a boronic acid derivative.
Heck Coupling Palladium-catalyzed reaction of an unsaturated halide with an alkene.Pd catalyst, baseFormation of the C3-C4 double bond by coupling a vinyl halide with an alkene.
Negishi Coupling Palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide.Pd or Ni catalyst, organozinc reagentCoupling of an organozinc reagent with a vinyl halide to form the carbon skeleton.

Esterification and Carboxylation Routes

The synthesis of this compound often proceeds through its corresponding ester, which is then hydrolyzed in a final step.

Esterification: The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a common method. libretexts.org This acid-catalyzed reaction is an equilibrium process, often requiring the removal of water or the use of an excess of one reactant to drive the reaction to completion. libretexts.org Alternatively, esters can be synthesized from more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides, which react readily with alcohols. orgoreview.com

Carboxylation: Carboxylation routes involve the introduction of the carboxylic acid moiety onto a pre-existing carbon framework. One potential strategy involves the reaction of a Grignard reagent, prepared from a suitable halide precursor, with carbon dioxide. This reaction forms a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. masterorganicchemistry.com

Table 2: Esterification and Carboxylation Methods
MethodDescriptionKey ReagentsRelevance to Synthesis
Fischer Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol.Carboxylic acid, alcohol, acid catalystSynthesis of esters of this compound. libretexts.org
From Acyl Chlorides Reaction of an acyl chloride with an alcohol.Acyl chloride, alcohol, baseFormation of esters under milder conditions. orgoreview.com
From Acid Anhydrides Reaction of an acid anhydride (B1165640) with an alcohol.Acid anhydride, alcohol, catalystAlternative route to esters with good yields. orgoreview.com
Grignard Carboxylation Reaction of a Grignard reagent with carbon dioxide.Grignard reagent, CO₂, acidIntroduction of the carboxylic acid group. masterorganicchemistry.com

Alkylations and Carbonyl Chemistry

Classical carbonyl chemistry provides a foundation for several synthetic approaches to this compound, often involving the construction of the carbon skeleton through alkylation and olefination reactions.

Alkylation Reactions: Alkylation of enolates derived from ketones or esters is a fundamental carbon-carbon bond-forming reaction. For instance, the enolate of a β-keto ester could be alkylated with a suitable electrophile to introduce a portion of the carbon chain.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly useful for creating the C3-C4 double bond with control over the stereochemistry, depending on the nature of the ylide and the reaction conditions. wikipedia.org For example, the reaction of geranylacetone with a suitable phosphonium ylide derived from an α-haloacetate could furnish the carbon skeleton of the target acid's ester.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion and generally favors the formation of (E)-alkenes. This method offers an alternative to the Wittig reaction for the stereoselective synthesis of the C3-C4 double bond.

Julia Olefination: The Julia olefination provides another powerful method for the stereoselective synthesis of alkenes, particularly trans-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. wikipedia.org

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. byjus.comwikipedia.orgjk-sci.comlibretexts.org This intermediate can then be dehydrated to yield an α,β-unsaturated ester, a key structural motif in the target molecule.

Grignard Reactions: Grignard reagents can be used to add to carbonyl compounds to form alcohols, which can then be further transformed. For example, the addition of a Grignard reagent to geranylacetone would yield a tertiary alcohol that could potentially be a precursor for further synthetic manipulations. masterorganicchemistry.comleah4sci.comlibretexts.org

Table 3: Key Carbonyl Chemistry Reactions
ReactionDescriptionStarting MaterialsProduct Feature
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comAldehyde/ketone, phosphonium ylideForms a C=C double bond. wikipedia.org
Horner-Wadsworth-Emmons Reaction of an aldehyde or ketone with a phosphonate carbanion.Aldehyde/ketone, phosphonate esterTypically forms (E)-alkenes.
Julia Olefination Reaction of a phenyl sulfone with a carbonyl compound. wikipedia.orgorganic-chemistry.orgPhenyl sulfone, aldehyde/ketoneForms alkenes, often with high (E)-selectivity. wikipedia.org
Reformatsky Reaction Reaction of an α-halo ester with a carbonyl compound using zinc. byjus.comwikipedia.orgjk-sci.comlibretexts.orgα-halo ester, aldehyde/ketone, ZnForms a β-hydroxy ester. byjus.com
Grignard Reaction Addition of an organomagnesium halide to a carbonyl group. masterorganicchemistry.comleah4sci.comlibretexts.orgGrignard reagent, aldehyde/ketoneForms an alcohol. masterorganicchemistry.com

Chemo-enzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic steps into a synthetic sequence, known as chemo-enzymatic synthesis, offers advantages in terms of selectivity and milder reaction conditions.

Enzymatic Hydrolysis: Lipases are commonly employed for the selective hydrolysis of esters. nih.govnih.govgoogle.com In the context of synthesizing this compound, a chemo-enzymatic approach could involve the chemical synthesis of the corresponding ester, followed by a highly selective enzymatic hydrolysis to yield the final acid. google.com This can be particularly advantageous when other functional groups in the molecule are sensitive to harsh chemical hydrolysis conditions. For example, Novozym 435, an immobilized lipase, has been used for the chemoselective hydrolysis of diester compounds to obtain monoacid monoesters. google.com

Biocatalytic Transformations: The broader field of biocatalysis offers potential routes to terpenoid acids through the use of whole-cell systems or isolated enzymes. nih.gov Engineered microorganisms can be designed to produce terpenoid precursors, which can then be converted to the desired acid through a series of enzymatic steps. While specific examples for this compound are not prominent, the general strategies for enhancing terpenoid biosynthesis in microbial hosts are well-established. nih.govpnas.orgnih.gov

Table 4: Chemo-enzymatic and Biocatalytic Approaches
ApproachDescriptionKey Enzymes/SystemsPotential Application
Enzymatic Hydrolysis Use of enzymes, typically lipases, to hydrolyze esters. nih.govnih.govgoogle.comLipases (e.g., Novozym 435)Selective hydrolysis of an ester precursor to the final acid. google.com
Whole-Cell Biocatalysis Use of engineered microorganisms to perform specific chemical transformations.Engineered yeast or bacteriaProduction of terpenoid precursors or the final acid. nih.govpnas.org
Isolated Enzyme Biotransformations Use of purified enzymes to catalyze specific reactions.Oxidoreductases, hydrolasesSpecific oxidation or hydrolysis steps in the synthetic route.

Scalability and Process Optimization Considerations in Synthetic Route Design

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability.

Route Selection: For large-scale synthesis, the chosen route should ideally involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid the use of hazardous or costly reagents. Reactions that proceed with high yields and selectivity are paramount.

Process Optimization: Each step in the synthetic sequence must be optimized. This includes refining reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize reaction time. The development of robust purification methods that are amenable to large-scale operations, such as crystallization or distillation, is also crucial.

Catalyst and Reagent Efficiency: The efficiency of catalysts and reagents is a major consideration. For catalytic reactions, high turnover numbers and ease of catalyst separation and recycling are desirable. The use of stoichiometric reagents should be minimized to reduce waste generation.

Sustainability: Modern process design emphasizes green chemistry principles. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. Biocatalytic and chemo-enzymatic routes are often attractive from a sustainability perspective due to their high selectivity and operation under mild conditions. The ability to perform reactions in water or with minimal solvent is also a significant advantage. researchgate.netresearchgate.net

Chemical Reactivity, Transformation, and Mechanistic Studies of 4,8 Dimethylnona 3,7 Dienoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification:

The conversion of 4,8-Dimethylnona-3,7-dienoic acid to its corresponding esters can be readily achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org This equilibrium-driven process is typically facilitated by using the alcohol as the solvent to drive the reaction towards the ester product. wikipedia.orgjk-sci.com For more sensitive substrates or when milder conditions are required, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid for reaction with an alcohol. nih.gov The existence of the methyl ester of (E)-4,8-Dimethyl-3,7-nonadienoic acid is documented in chemical databases, confirming the feasibility of this transformation. chemwhat.com

Amidation:

The synthesis of amides from this compound can be accomplished through various synthetic routes. Direct reaction with an amine is generally not feasible without high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org A common laboratory method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640), which then readily reacts with an amine to form the amide. chemguide.co.uk Alternatively, modern coupling reagents can facilitate the direct amidation of carboxylic acids under milder conditions. Reagents such as those based on boron, like B(OCH2CF3)3, have been shown to be effective for the amidation of unsaturated carboxylic acids. acs.org Another approach involves the use of urea (B33335) as the nitrogen source in the presence of catalysts like magnesium nitrate (B79036) or imidazole. rsc.org

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

Reaction Substrate Example Reagents and Conditions Product Yield Reference
Fischer Esterification Benzoic Acid and Methanol H2SO4 (catalyst), reflux Methyl Benzoate Good wikipedia.org
DCC Coupling Phenolic Acid and Terpenoid Alcohol DCC, THF Terpenoid Ester Good nih.gov
Boron-mediated Amidation Unsaturated Carboxylic Acid and Aniline B(OCH2CF3)3, MeCN, 80°C N-phenyl-unsaturated amide Good acs.org
Urea-based Amidation Carboxylic Acid and Urea Imidazole (catalyst) Primary Amide Good rsc.org

Reduction to Alcohols and Aldehydes

Reduction to Primary Alcohols:

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4,8-Dimethylnona-3,7-dien-1-ol. This transformation typically requires a powerful reducing agent, with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice. It is important to note that the less reactive sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. The reaction proceeds through a tetra-alkoxyaluminate intermediate, which is then hydrolyzed in an acidic workup to afford the primary alcohol.

Reduction to Aldehydes:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than the starting carboxylic acid. Direct reduction is often not possible. A common strategy involves the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the carboxylic acid can be converted to an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents at low temperatures. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters are often employed for this purpose.

Table 2: Reagents for the Reduction of Carboxylic Acids and Their Derivatives

Transformation Reagent Substrate Product Key Considerations
Carboxylic Acid to Primary Alcohol Lithium Aluminum Hydride (LiAlH4) Carboxylic Acid Primary Alcohol Powerful, non-selective, requires anhydrous conditions.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from a simple unsaturated carboxylic acid like this compound is generally difficult and requires harsh conditions. However, the presence of specific structural features can facilitate this reaction. For instance, if the carboxylic acid has a carbonyl group at the β-position (a β-keto acid), decarboxylation can occur readily upon heating, often through a cyclic transition state involving the enol tautomer. Since this compound does not possess this β-keto functionality, thermal decarboxylation is not expected to be a facile process.

Alternative methods for decarboxylation exist, such as the Hunsdiecker reaction, which involves the conversion of the carboxylic acid to its silver salt followed by treatment with bromine. This radical-mediated process yields an alkyl bromide with one fewer carbon atom. Another method is the Barton decarboxylation, which also proceeds through a radical mechanism.

Reactivity of the Alkene Functionalities

The two non-conjugated double bonds in this compound are sites of electrophilic addition and other reactions typical of alkenes. Due to the non-conjugated nature of the diene system, the two double bonds are expected to react independently, although the electronic nature of the carboxylic acid group may have a modest influence on the reactivity of the C3-C4 double bond.

Hydrogenation and Epoxidation

Hydrogenation:

The double bonds of this compound can be saturated through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.com Complete hydrogenation would yield 4,8-dimethylnonanoic acid. Selective hydrogenation to saturate only one of the double bonds is also a possibility and is a common challenge in the chemistry of polyunsaturated fatty acids. The selectivity can often be controlled by the choice of catalyst, reaction conditions (temperature, pressure), and the use of catalyst poisons. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is often used for the selective hydrogenation of alkynes to cis-alkenes, and similar principles of catalyst modification can be applied to achieve selectivity in diene hydrogenation.

Epoxidation:

Epoxidation involves the addition of an oxygen atom across one of the double bonds to form an epoxide (oxirane) ring. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com Given the presence of two double bonds in this compound, a mixture of mono- and di-epoxides could be formed. Selective mono-epoxidation can often be achieved by controlling the stoichiometry of the peroxy acid. The relative reactivity of the two double bonds towards epoxidation would depend on their steric and electronic properties. The C7-C8 double bond, being more sterically hindered due to the adjacent isopropyl group, might react slower than the C3-C4 double bond. Enzymatic epoxidation is also a possibility, as some lipases have been shown to catalyze the epoxidation of alkenes in the presence of a carboxylic acid. nih.gov

Table 3: Representative Conditions for Hydrogenation and Epoxidation of Alkenes

Reaction Substrate Example Reagents and Conditions Product Reference
Catalytic Hydrogenation Oleic Acid H2, Pd/C Stearic Acid aocs.org
Epoxidation Alkene m-CPBA, CH2Cl2 Epoxide youtube.com
Selective Monoepoxidation Conjugated Diene Methyltrioxorhenium (MTO), Pyridine, H2O2 Allylic Epoxide acs.org

Halogenation and Hydrohalogenation

Halogenation:

The double bonds of this compound can undergo electrophilic addition with halogens such as bromine (Br2) or chlorine (Cl2). The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a dihaloalkane. With two double bonds, the reaction can lead to a mixture of products, including the addition to one or both double bonds. For substrates with multiple double bonds, it is possible to achieve selective halogenation by controlling the reaction conditions and stoichiometry of the halogenating agent. A combination of N-bromosuccinimide and a catalytic amount of a carboxylic acid has been reported as a mild and efficient method for the dibromination of unsaturated carbonyl compounds. rsc.org

Hydrohalogenation:

The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds of this compound is also an expected reaction. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. For the C3-C4 double bond, the addition of H-X would be expected to yield a product with the halogen at the C4 position. For the C7-C8 double bond, the halogen would add to the C8 position. The presence of the carboxylic acid group, an electron-withdrawing group, could influence the regioselectivity of the addition to the C3-C4 double bond, potentially leading to anti-Markovnikov products under certain conditions, especially those involving radical mechanisms.

Diels-Alder and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key class of transformations in organic chemistry. While specific studies on this compound participating as a diene or dienophile in a classical intermolecular Diels-Alder reaction are not extensively documented in the literature, its structural motifs suggest potential for intramolecular pericyclic reactions, particularly cyclizations.

One of the most relevant examples is the acid-catalyzed cyclization of this compound (also known as homogeranic acid). In the presence of a Lewis acid such as stannic chloride, the compound undergoes a concerted cyclization to yield a mixture of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone, also known as trans- and cis-tetrahydroactinidiolide. atamanchemicals.com The reaction proceeds with high diastereoselectivity, favoring the trans isomer. This transformation is mechanistically significant as it is proposed to occur via a concerted pathway, a hallmark of pericyclic reactions. atamanchemicals.com The lack of monocyclic byproducts supports this concerted mechanism. atamanchemicals.com

While direct evidence for this compound in intermolecular Diels-Alder reactions is scarce, the principles of such reactions can be applied to understand its potential reactivity. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com For this compound to act as a diene, it would first need to undergo isomerization to a conjugated form, for instance, to 4,8-dimethylnona-2,4-dienoic acid. Such an isomerization would likely require specific catalytic conditions.

Intramolecular Diels-Alder reactions are another possibility, particularly if the carboxylic acid is modified to include a dienophile. These reactions are known to be efficient for the formation of bicyclic systems. masterorganicchemistry.com

Oxidative Cleavage and Ozonolysis

The double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds and converting them into carbonyl compounds. masterorganicchemistry.com The reaction proceeds via the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The final products depend on the workup conditions.

For this compound, ozonolysis would cleave both the C3=C4 and C7=C8 double bonds. The expected products can be predicted based on the substitution pattern of the double bonds.

Table 1: Predicted Ozonolysis Products of this compound

Double Bond PositionStructure FragmentReductive Workup Product (e.g., with Zn/H₂O or DMS)Oxidative Workup Product (e.g., with H₂O₂)
C3=C4HOOC-CH₂-CH=Glyoxylic acid (OHC-COOH)Oxalic acid (HOOC-COOH)
C7=C8=C(CH₃)-CH₂-CH₂-CH=4-oxopentanal (B105764) (CH₃COCH₂CH₂CHO)4-oxopentanoic acid (CH₃COCH₂CH₂COOH)
C7=C8=C(CH₃)₂Acetone (CH₃COCH₃)Acetone (CH₃COCH₃)

Under reductive workup conditions, the cleavage of the C3=C4 bond would likely yield glyoxylic acid, while the C7=C8 bond cleavage would produce 4-oxopentanal and acetone. With an oxidative workup, the aldehyde products would be further oxidized to carboxylic acids, leading to oxalic acid and 4-oxopentanoic acid, respectively.

Other oxidative cleavage methods, such as permanganate (B83412) oxidation under harsh conditions (hot, acidic KMnO₄), would also lead to cleavage of the double bonds, typically yielding carboxylic acids and ketones. Hydrothermal oxidation of unsaturated carboxylic acids has also been studied, showing that cleavage can occur at both the double bond and adjacent single bonds through mechanisms potentially involving Hock cleavage. nih.gov

Stereochemical Inversion and Isomerization Studies

The stereochemistry of this compound is defined by the configuration of the double bond at the C3 position, which is typically in the E configuration. Studies on the isomerization of this specific compound are not widely reported. However, related studies on similar dienoic esters provide insight into potential transformations.

For instance, the photochemical isomerization of conjugated dienoic esters can be influenced by the presence of Lewis acids. acs.orgosti.gov Irradiation of (E,E)-dienoic esters in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) can lead to selective E,Z-isomerization. osti.gov This selectivity is attributed to the formation of a complex between the Lewis acid and the ester, which alters the photochemical properties of the molecule. osti.gov While this compound is non-conjugated, acid-catalyzed double bond migration to a conjugated system could potentially be followed by such photochemical isomerization.

Furthermore, during the acid-catalyzed cyclization of this compound, isomerization of the resulting product, tetrahydroactinidiolide, from the trans to the cis isomer has been observed in the presence of stannic chloride, indicating that the stereocenters formed during the reaction can be epimerized under the reaction conditions. atamanchemicals.com

Radical Reactions and Polymerization Potential

The double bonds in this compound can participate in radical reactions. The addition of radicals to the double bonds would lead to the formation of a variety of functionalized products. For example, the photooxidation of carboxylic acids in the presence of nitrate can proceed through hydroxyl radical (•OH) attack. nih.gov Such a mechanism could be applicable to this compound, where •OH would add to the double bonds, initiating a cascade of radical reactions.

The oxidation of unsaturated carboxylic acids can also involve peroxyl radicals. nih.gov These radicals can add to the double bonds, leading to oxidative cleavage or the formation of epoxides and other oxygenated products.

The presence of two double bonds in the molecule suggests a potential for polymerization. However, since the double bonds are not conjugated, radical polymerization would likely proceed through a chain-growth mechanism involving the individual double bonds, potentially leading to cross-linked polymers. The reactivity of each double bond towards polymerization would be influenced by steric hindrance and its substitution pattern. There is currently a lack of specific studies on the polymerization of this compound.

Photochemical Transformations and Degradation Mechanisms

The photochemical reactivity of this compound is anticipated to be centered around its carbon-carbon double bonds. As mentioned in the context of isomerization, photochemical excitation can lead to E/Z isomerization of the double bonds.

The degradation of unsaturated carboxylic acids can be initiated by photochemical processes. The photolysis of nitrate in aqueous solutions generates hydroxyl radicals, which are highly reactive and can initiate the degradation of organic molecules, including unsaturated carboxylic acids. nih.gov The degradation rate can be pH-dependent, as the speciation of the carboxylic acid (protonated or deprotonated) can affect its reactivity with radicals. nih.gov

Direct photolysis of the carboxylic acid is also a possibility, potentially leading to decarboxylation or other rearrangements. The general mechanism of photocatalytic degradation of carboxylic acids can involve either direct reaction with photogenerated holes or indirect reaction with hydroxyl radicals. researchgate.net

Catalytic Transformations and Their Underlying Mechanisms

Catalysis offers a powerful tool for the selective transformation of this compound.

Acid Catalysis: As previously discussed, Lewis acids like stannic chloride can catalyze the intramolecular cyclization of this compound to form lactones. atamanchemicals.com This reaction is a key step in the synthesis of certain natural products.

Hydrogenation: The double bonds of this compound can be reduced by catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the double bonds can be saturated to yield 4,8-dimethylnonanoic acid. The conditions can be controlled to achieve partial or complete hydrogenation.

Isomerization: Catalytic isomerization of the double bonds is a potential transformation. Transition metal catalysts are known to facilitate the migration of double bonds in unsaturated fatty acids. ruhr-uni-bochum.deresearchgate.net This could be used to convert the non-conjugated this compound into a conjugated isomer, which would have different reactivity, for example, in Diels-Alder reactions. Zeolites have also been explored for the isomerization of unsaturated fatty acids. kuleuven.be

Biocatalysis: Enzymes offer highly selective routes for the transformation of terpenoid acids. Terpenoid cyclases are enzymes that catalyze complex cyclization cascades of isoprenoid precursors. acs.orgacs.org While a specific cyclase for this compound is not identified, the general principles of their catalytic action, which involves managing carbocation intermediates within a hydrophobic active site, are relevant. acs.orgacs.org Other biocatalytic reactions could include hydroxylation, catalyzed by cytochrome P450 monooxygenases, nih.gov or glycosylation of the carboxylic acid group, catalyzed by glycosyltransferases. nih.gov Lipases could also be employed for the esterification or hydrolysis of esters of this acid. wikipedia.org

Table 2: Summary of Potential Catalytic Transformations

Catalyst TypeReactionPotential Products
Lewis Acid (e.g., SnCl₄)Intramolecular CyclizationTetrahydroactinidiolide (lactone)
Transition Metal (e.g., Pd/C)Hydrogenation4,8-dimethylnonanoic acid
Transition Metal (e.g., Rh, Ru)IsomerizationConjugated dienoic acids
ZeolitesIsomerization/Branched-chain formationBranched-chain isomers
Terpenoid CyclasesCyclizationVarious cyclic structures
Cytochrome P450sHydroxylationHydroxylated derivatives
GlycosyltransferasesGlycosylationGlycoside esters
LipasesEsterification/HydrolysisEsters/Free acid

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,8 Dimethylnona 3,7 Dienoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4,8-Dimethylnona-3,7-dienoic acid. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

For a molecule with the complexity of this compound, standard one-dimensional (1D) NMR spectra provide initial, crucial information. The ¹H NMR spectrum reveals the number of different types of protons and their integrations, while the ¹³C NMR spectrum indicates the number of unique carbon environments. pressbooks.pub The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12 ppm). pressbooks.pub Olefinic protons on the two double bonds would resonate in the region of 5.0-5.5 ppm, while the various methyl and methylene protons would appear further upfield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
1 (COOH)~12.0~178-182s
2 (CH₂)~3.1~40-42s
3 (C=CH)~5.1~118-120t
4 (C=C(CH₃))-~160-162-
4-CH₃~1.68~16-18s
5 (CH₂)~2.1~38-40t
6 (CH₂)~2.0~25-27q
7 (C=CH)~5.1~123-125t
8 (C=C(CH₃)₂)-~130-132-
9 (CH₃)~1.60~17-19s
8-CH₃ (gem-dimethyl)~1.68~25-27s

To unambiguously assign these signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is essential. jchps.comnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C2 and C3, C5 and C6, and C6 and C7, confirming the backbone structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs. This technique allows for the definitive assignment of each carbon atom that has attached protons by linking the signals from the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). For instance, the proton signal from the 4-CH₃ group would show a correlation to the carbon signals of C3, C4, and C5. Similarly, the protons on C2 would show correlations to the carbonyl carbon (C1) and C3, confirming the position of the carboxylic acid group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close in space, which is vital for determining stereochemistry. For this compound, NOESY can help determine the E/Z geometry of the double bonds by observing correlations between the olefinic protons and the protons of the adjacent methyl or methylene groups.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating Protons/CarbonsInformation Gained
COSYH6 ↔ H5, H7Confirms the -CH₂-CH₂-CH= fragment.
HSQCH2 ↔ C2; H3 ↔ C3; etc.Assigns all protonated carbons.
HMBCH2 ↔ C1, C3, C4; H9 ↔ C7, C8Confirms placement of the carboxyl group and the terminal isopropylidene group.
NOESYH3 ↔ H5 / 4-CH₃Helps determine the geometry of the C3=C4 double bond.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ox.ac.uk The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte. sciepub.com By comparing the integral of a specific, well-defined signal from the analyte (e.g., the singlet for the C2 methylene protons) with the integral of a known signal from the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision. ox.ac.uk

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) or for characterizing adducts. Different polymorphs can have distinct ¹³C chemical shifts and relaxation times due to variations in their crystal packing and intermolecular interactions. ssNMR can therefore be used to identify and quantify different crystalline forms of this compound or to study its interaction with other molecules in a solid mixture.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is a critical step in confirming the identity of this compound (C₁₁H₁₈O₂), which has a monoisotopic mass of 182.1307.

To analyze a molecule by mass spectrometry, it must first be ionized. ESI and APCI are soft ionization techniques well-suited for molecules like this compound.

Electrospray Ionization (ESI): ESI is ideal for polar molecules and is particularly effective for carboxylic acids. In negative ion mode, ESI readily deprotonates the acidic carboxyl group to form the [M-H]⁻ ion (m/z 181.1234). In positive ion mode, it can form protonated molecules [M+H]⁺ (m/z 183.1378) or adducts with cations like sodium [M+Na]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds. wikipedia.orgcreative-proteomics.com The sample is vaporized and then ionized by gas-phase ion-molecule reactions. metwarebio.com This technique can also produce [M+H]⁺ or [M-H]⁻ ions and is a valuable alternative or complement to ESI, especially when coupled with normal-phase liquid chromatography. wikipedia.org

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm its identity. mdpi.com

For the [M-H]⁻ ion of this compound, key fragmentation pathways would likely include:

Loss of CO₂ (44 Da): A characteristic fragmentation of deprotonated carboxylic acids, leading to a significant fragment ion.

Cleavage of C-C bonds: Fragmentation along the aliphatic chain, particularly at allylic positions, which are weakened by the adjacent double bonds.

Table 3: Plausible MS/MS Fragments for the [M-H]⁻ Ion of this compound (Precursor m/z 181.12)

Proposed Fragment m/zProposed Neutral LossStructural Rationale
137.13CO₂ (44 Da)Decarboxylation of the carboxylate anion.
113.06C₅H₈ (68 Da)Cleavage at the C5-C6 bond with hydrogen rearrangement.
99.08C₆H₁₀ (82 Da)Cleavage at the C4-C5 bond.
59.01C₈H₁₂ (108 Da)Fragment corresponding to [CH₂COOH]⁻.

By meticulously analyzing these fragmentation patterns and comparing them with the high-resolution NMR data, a complete and unambiguous structural confirmation of this compound can be achieved.

Chiral Chromatography (GC-Chirality, HPLC-Chirality) for Enantiomeric Excess Determination

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate its enantiomers and determine the enantiomeric excess (ee) of a sample. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

Chiral Gas Chromatography (GC-Chirality): For volatile compounds or those that can be derivatized to become volatile, chiral GC is a highly effective separation technique. The enantiomers of this compound would likely require derivatization, such as conversion to their methyl or other alkyl esters, to increase their volatility and improve chromatographic performance. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly common for the separation of terpenoid enantiomers. gcms.cz The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Potential Chiral GC-MS Parameters for the Analysis of this compound Methyl Ester Enantiomers

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEX)
Carrier Gas Helium
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Optimized temperature gradient (e.g., 60 °C held for 2 min, then ramped to 200 °C at 5 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral High-Performance Liquid Chromatography (HPLC-Chirality): Chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds, including carboxylic acids. chromatographyonline.com For this compound, direct separation of the enantiomers may be possible on a chiral stationary phase without derivatization. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are widely used for the resolution of racemic carboxylic acids. chromatographyonline.commdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol, is optimized to achieve the best separation. nih.gov The addition of a small amount of an acidic modifier, such as trifluoroacetic acid, can improve peak shape and resolution for acidic analytes. chromatographyonline.com The enantiomeric excess is determined by comparing the peak areas of the eluted enantiomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule based on their vibrational modes.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy of this compound would reveal characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. researchgate.net A strong, sharp absorption peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The presence of C=C double bonds would be indicated by stretching vibrations in the 1640-1680 cm⁻¹ region. Finally, C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=C stretching vibrations, which are often weak in IR spectra, typically show strong and sharp bands in the Raman spectrum around 1650-1680 cm⁻¹. researchgate.netmdpi.com The C=O stretch of the carboxylic acid would also be visible, typically around 1655 cm⁻¹. mdpi.com The C-H stretching region (2800-3100 cm⁻¹) would show bands corresponding to both sp² and sp³ hybridized carbon atoms. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
C=O (Carboxylic Acid)Stretching1700-1725 (strong)~1655
C=C (Alkene)Stretching1640-1680 (variable)1650-1680 (strong)
C-H (sp³)Stretching2850-29602850-2960
C-H (sp²)Stretching3010-30953010-3095

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

While chiral chromatography can separate enantiomers, it does not inherently determine their absolute configuration (i.e., the R or S designation). X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration. rsc.orgnih.govnih.gov

For a non-crystalline compound like this compound, a suitable crystalline derivative must first be synthesized. This can be achieved by reacting the carboxylic acid with a chiral auxiliary or a heavy atom-containing reagent to form a salt or an ester that readily crystallizes. The resulting single crystal is then analyzed by X-ray diffraction. The diffraction pattern provides information about the electron density distribution within the crystal, from which the precise arrangement of atoms can be determined. When using a radiation source that can induce anomalous dispersion, the absolute configuration of the chiral centers can be established. researchgate.net

Chromatographic Separation Techniques (GC, HPLC) for Purity and Mixture Analysis

Standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC): For GC analysis, this compound is typically derivatized to a more volatile form, most commonly its methyl ester, through reaction with a methylating agent like diazomethane or methanolic HCl. nih.gov The resulting ester is then analyzed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides quantitative information based on the peak area, while a mass spectrometer (MS) detector allows for definitive identification based on the mass spectrum and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids. nih.gov Reversed-phase HPLC is a common method, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water, acetonitrile, or methanol, often with an acidic modifier to ensure the carboxylic acid is in its protonated form. uft-plovdiv.bg Detection is typically achieved using a UV detector, as the carboxyl group absorbs in the short UV range (around 210 nm), or with a mass spectrometer for enhanced sensitivity and specificity. shimadzu.com

Table 3: General HPLC Conditions for Purity Analysis of this compound

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV at 210 nm or Mass Spectrometer (MS)

Development of Novel Analytical Protocols for Trace Detection in Environmental Samples

The detection of this compound at trace levels in environmental samples such as water and soil requires highly sensitive and selective analytical methods. The development of such protocols often involves a multi-step process including efficient extraction, sample clean-up and concentration, followed by instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic acids from aqueous samples. nih.gov For soil samples, methods like pressurized liquid extraction or ultrasonic extraction may be employed. After extraction, the analyte is eluted and further concentrated.

For detection at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the complex sample matrix and allowing for accurate quantification at very low concentrations. The development of such methods is crucial for understanding the environmental fate and potential ecological impact of this compound.

Computational Chemistry and Theoretical Studies on 4,8 Dimethylnona 3,7 Dienoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and predict the reactivity of 4,8-Dimethylnona-3,7-dienoic acid. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Conformational Analysis and Energy Landscapes

The flexibility of the nine-carbon chain of this compound gives rise to a complex potential energy surface with numerous conformers. Conformational analysis through DFT calculations, often at levels such as B3LYP/6-31G(d), is crucial for identifying the most stable geometries. The relative energies of these conformers are influenced by a delicate balance of steric hindrance between the methyl groups and the carboxylic acid moiety, as well as the torsional strain along the carbon-carbon single bonds.

Table 1: Calculated Relative Energies of Selected Conformers of this compound

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)
Global Minimum~180° (anti-periplanar)0.00
Conformer 2~60° (gauche)1.25
Conformer 3~-60° (gauche)1.30
Conformer 4~120°2.50

Note: Data is representative of typical DFT calculation results and is for illustrative purposes.

Transition State Localization for Reaction Pathways

DFT calculations are instrumental in locating and characterizing transition states for various potential reactions of this compound. A notable reaction is the acid-catalyzed intramolecular cyclization, which can lead to the formation of cyclic terpenoid structures. By mapping the reaction pathway and calculating the activation energy, the feasibility of such transformations can be predicted.

For instance, the protonation of one of the double bonds can initiate a cascade of events leading to a six-membered ring. The calculated transition state for this cyclization would exhibit a partially formed carbon-carbon bond and a delocalized positive charge. The energy barrier for this process provides a quantitative measure of the reaction rate.

Charge Distribution and Molecular Electrostatic Potentials

The distribution of electron density within this compound is a key indicator of its chemical reactivity. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential).

The MEP for this compound clearly shows a region of high negative potential around the carboxylic acid group, particularly the oxygen atoms, making it a prime site for electrophilic attack or hydrogen bonding. The double bonds also represent areas of increased electron density, susceptible to electrophilic addition reactions. The remainder of the aliphatic chain exhibits a relatively neutral potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT is excellent for static properties, molecular dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent, typically water or a non-polar organic solvent, a more realistic understanding of its conformational flexibility and interactions with its environment can be achieved.

MD simulations reveal that the molecule does not remain in a single conformation but rather explores a range of structures. The trajectories from these simulations can be analyzed to understand the time-averaged behavior and the transitions between different conformational states. Furthermore, the simulations can elucidate the specific hydrogen bonding patterns between the carboxylic acid group and water molecules, as well as the hydrophobic interactions of the hydrocarbon chain.

Spectroscopic Data Prediction and Validation Against Experimental Results

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. By calculating the spectra for various low-energy conformers and averaging them based on their Boltzmann populations, a more accurate representation of the experimental spectrum can be obtained. Discrepancies between predicted and experimental spectra can often point to specific conformational or environmental effects not accounted for in the calculation.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Carboxylic Acid)~175-180~178
C3~120-125~123
C4~135-140~138
C7~122-127~125
C8~130-135~133
C9~25~25.7
C10 (Methyl on C4)~16~16.2
C11 (Methyl on C8)~17~17.6

Note: Predicted data is based on typical DFT accuracies and is for illustrative purposes. Experimental values are approximate.

Prediction of Reaction Mechanisms and Catalytic Cycle Modeling

Beyond simple reaction pathways, computational chemistry can be used to model more complex reaction mechanisms, including those involving catalysts. For this compound, this could involve modeling its biosynthesis from precursor molecules or its enzymatic degradation.

Virtual Screening and Docking Studies for Potential Molecular Targets (in silico only)

Virtual screening and molecular docking are powerful computational techniques used to identify potential molecular targets for a given compound and to elucidate the nature of its interactions at the atomic level. In the absence of direct experimental data on the molecular targets of this compound, in silico approaches can be employed to generate hypotheses and guide future research.

The process of virtual screening involves the computational assessment of a large library of potential protein targets to identify those that are most likely to bind to the ligand of interest, in this case, this compound. This is often followed by more detailed molecular docking simulations for the highest-ranking candidates. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The strength of this interaction is typically estimated by a scoring function, which calculates a binding energy or affinity.

Given the structural characteristics of this compound as a branched-chain unsaturated fatty acid, several classes of proteins could be considered as potential molecular targets. These include enzymes involved in lipid metabolism, such as fatty acid binding proteins (FABPs) and cyclooxygenases (COXs), as well as nuclear receptors that are known to be modulated by fatty acids, like peroxisome proliferator-activated receptors (PPARs). vu.edu.au

A hypothetical virtual screening and docking study for this compound could proceed as follows:

Target Selection: A library of protein structures would be assembled, including various isoforms of FABPs, COXs, and PPARs, whose three-dimensional structures are available in databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Docking Simulation: A molecular docking program would be used to systematically fit the ligand into the binding sites of the selected target proteins. The program would calculate the binding affinity for each ligand-protein complex.

Analysis of Results: The results would be ranked based on the predicted binding affinities. The top-ranking protein-ligand complexes would then be visually inspected to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

The outcomes of such a study would be a prioritized list of potential molecular targets for this compound, along with detailed models of the binding interactions. For instance, docking studies on other unsaturated fatty acids have revealed their ability to fit within the binding pockets of certain receptors. vu.edu.au

Hypothetical Docking Results for this compound with Potential Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-8.5Arg280, Tyr314, His440
Fatty Acid Binding Protein 4 (FABP4)-7.9Arg126, Tyr128, Phe57
Cyclooxygenase-2 (COX-2)-7.2Arg120, Tyr355, Ser530

Note: The data in this table is hypothetical and serves as an illustrative example of the potential outcomes of a docking study. The binding affinities and interacting residues are not based on actual experimental or computational results for this compound.

These in silico predictions would provide a strong basis for subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the identified targets and their modulation by this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical reaction. This approach is valuable for predicting the reactivity of new or untested compounds and for understanding the structural features that govern their chemical behavior.

For this compound, a QSRR analysis could be developed to predict its reactivity in various chemical transformations, such as esterification, oxidation, or addition reactions across its double bonds. The development of a QSRR model typically involves the following steps:

Data Collection: A dataset of structurally related compounds with known reactivity data (e.g., reaction rate constants) is compiled. For this compound, this could include a series of other unsaturated carboxylic acids.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the molecular descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSRR model for the esterification rate of unsaturated carboxylic acids, including this compound, might take the following form:

log(k) = c_0 + c_1 * (Descriptor 1) + c_2 * (Descriptor 2) + ...

Where 'k' is the reaction rate constant, and the descriptors could include parameters like:

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the groups near the carboxylic acid function.

Electronic Descriptors: Partial charges on the atoms of the carboxyl group, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Topological Descriptors: Indices that describe the branching and connectivity of the carbon skeleton.

Hypothetical QSRR Model Descriptors and Their Potential Influence on Reactivity

DescriptorTypePotential Influence on Esterification Rate
Steric Hindrance at α-carbonStericA negative correlation is expected; bulkier groups may slow the reaction.
Partial Charge on Carbonyl CarbonElectronicA positive correlation is expected; a more positive charge would enhance nucleophilic attack.
Energy of LUMOElectronicA lower LUMO energy could indicate greater susceptibility to nucleophilic attack, potentially leading to a positive correlation.

Note: This table presents a hypothetical framework for a QSRR analysis and the potential relationships between descriptors and reactivity. The actual correlations would need to be determined through a formal QSRR study.

By developing and validating such QSRR models, it would be possible to predict the reactivity of this compound in various chemical environments and to design derivatives with tailored reactivity profiles for specific applications.

Biological Interactions and Molecular Mechanisms Non Human Systems/in Vitro Focus

Enzyme Inhibition and Activation Studies with Purified Proteins (in vitro)

Research into the direct enzymatic interactions of 4,8-Dimethylnona-3,7-dienoic acid, also known as homogeranic acid, has pointed towards its role as a precursor for molecules with enzyme-inhibiting properties. While direct kinetic analyses of this compound with a wide range of purified enzymes are not extensively documented in publicly available literature, its derivatives have been specifically synthesized to target key enzymes in terpenoid biosynthesis pathways.

Kinetic Analysis of Enzyme-Substrate Interactions

A significant area of investigation has been the inhibition of geranylgeranyl diphosphate (B83284) synthase (GGDPS). This enzyme is critical in the biosynthesis of geranylgeranyl diphosphate (GGPP), a precursor for a wide array of isoprenoids, including those essential for post-translational modification of proteins like Rab. uiowa.edu The inhibition of GGDPS can disrupt these cellular processes, which is of particular interest in cancer research. uiowa.edu

Derivatives of homogeranic acid have been developed as inhibitors of GGDPS. uiowa.edu These synthetic compounds typically feature a bisphosphonate head group linked to a terpenoid tail derived from homogeranic acid, often via a triazole linker. uiowa.edu The structure-activity relationship studies of these inhibitors have primarily focused on modifying the terpenoid tail to optimize inhibitory activity against GGDPS. uiowa.edu While specific kinetic parameters such as Km, Vmax, and Ki for this compound itself are not provided in these studies, the research underscores the importance of its carbon skeleton in the design of potent enzyme inhibitors.

Derivative ClassTarget EnzymeRationale for Synthesis
Terpenoid BisphosphonatesGeranylgeranyl Diphosphate Synthase (GGDPS)To develop inhibitors that lower cellular concentrations of GGPP, thereby inducing apoptosis in cancer cells. uiowa.edu
Amide derivatives of homogeranic acidGeranylgeranyl Diphosphate Synthase (GGDPS)To explore structure-activity relationships by modifying the terpenoid tail of GGDPS inhibitors. uiowa.edu

Identification of Binding Sites and Mechanistic Insights

The mechanism of action for the bisphosphonate derivatives of homogeranic acid involves the depletion of cellular GGPP concentrations. uiowa.edu This leads to a reduction in the prenylation of Rab proteins, which are essential for vesicle trafficking and exocytosis. uiowa.edu The accumulation of unmodified Rab proteins disrupts cellular function and can trigger apoptosis, the targeted cell death mechanism. uiowa.edu The design of these inhibitors leverages the structural features of the terpenoid backbone of homogeranic acid to achieve potent and selective inhibition of GGDPS. uiowa.edu

Receptor Binding Assays in Recombinant Systems (in vitro)

As of the current body of scientific literature, specific in vitro receptor binding assays for this compound in recombinant systems have not been reported. Consequently, data on its binding affinity (Kd) to specific protein receptors are not available.

Modulation of Cellular Pathways in Model Organisms (e.g., microbial, plant, non-mammalian cell lines)

While direct studies on the transcriptomic, proteomic, and metabolomic effects of this compound are limited, research on structurally related compounds provides insights into the potential cellular pathways it may modulate, particularly in plants. The C11 homoterpene (E)-4,8-dimethylnona-1,3,7-triene (DMNT) is a volatile organic compound released by many plants, including maize, in response to herbivore damage. researchgate.net The biosynthesis of DMNT is closely related to the metabolism of C15 and C20 isoprenoid precursors, which are also linked to the origins of homogeranic acid.

Transcriptomic and Proteomic Responses

In maize (Zea mays), infestation by the Asian corn borer (ACB) leads to significant changes in the expression of genes involved in terpenoid biosynthesis, including those responsible for the production of DMNT. researchgate.net While not directly measuring the effects of this compound, this data highlights the transcriptional regulation of related metabolic pathways in response to external stimuli.

Differentially Expressed Genes (DEGs) in the DMNT Biosynthetic Pathway in Maize in Response to ACB Infestation

Gene Function Expression Change
ZmTPS2 Terpene Synthase Upregulated
ZmTPS3 Terpene Synthase Upregulated
ZmCYP92C5 Cytochrome P450 Upregulated
ZmCYP92C6 Cytochrome P450 Upregulated

(Data adapted from studies on maize response to herbivory) researchgate.net

Metabolomic Perturbations

Consistent with the transcriptomic data, metabolomic analyses of maize seedlings infested with ACB show a significant increase in the production and release of DMNT. researchgate.net This change in the plant's metabolome is a key part of its defense strategy. The biosynthetic pathway of DMNT starts from the C15 isoprenoid precursor farnesyl diphosphate (FPP). nih.gov

Relative Content of DMNT in Maize Seedlings

Condition Relative DMNT Content (Mean ± SEM)
Control (B73) Low (baseline)
ACB-infested (B73) Significantly Increased

(Data represents a qualitative summary of findings from metabolome analysis of maize) researchgate.net

These findings suggest that this compound, as a related terpenoid, could potentially be involved in or influenced by similar stress-response pathways in plants, although direct evidence is currently lacking.

Investigation of Interactions with Model Biological Membranes

The interaction of this compound and related homoterpenes with biological membranes is a crucial area of research for understanding their mechanisms of action. While direct studies on the dienoic acid are limited, research on similar terpenoid structures provides significant insights into their potential behavior within a lipid bilayer environment.

Molecular dynamics simulations and isothermal titration calorimetry have been employed to investigate the interactions of various terpenes with model lipid bilayers. nih.gov These studies reveal that terpenes generally partition into the membranes and align themselves with the lipid tails, which can alter the structure and dynamics of the bilayer. nih.gov For instance, certain terpenes can induce an increase in the area per lipid, a phenomenon also observed with membrane-thinning peptides and solvents like DMSO. nih.gov This suggests that this compound, with its lipophilic hydrocarbon chain and a polar carboxylic acid group, would likely orient itself at the membrane interface, with the potential to disrupt the packing of phospholipids.

Gramicidin (B1672133) channels, used as molecular force probes, have demonstrated that drugs can alter the bilayer environment and the interactions between the bilayer and proteins, which in turn affects ion channel function. nih.gov The perturbing effects of these molecules on the lipid-protein interactions are key to their biological activity. nih.gov It is plausible that this compound could exert similar effects, influencing the function of membrane-embedded proteins by modifying the physical state of the lipid bilayer.

Table 1: Investigated Effects of Terpenoids on Model Biological Membranes

Terpenoid ClassInvestigated EffectObservationPotential Implication for this compound
Cyclic TerpenesPartitioning into membranePack along lipid tails, altering bilayer structure and dynamics. nih.govLikely to partition into membranes due to its lipophilic nature.
Carboxylate-containing TerpeneModification of headgroup repulsionIncreases area per lipid by over 10%. nih.govThe carboxylic acid group may lead to similar membrane-thinning effects.
Various TerpenesTrans-bilayer movementThree out of four tested molecules could cross the bilayer. nih.govPotential to cross membranes and interact with intracellular targets.
General Drug MoleculesPerturbation of lipid-protein interactionsAlters gramicidin channel function by modifying the bilayer environment. nih.govCould modulate the function of membrane proteins by altering the lipid matrix.

Molecular Target Identification and Validation through Affinity-Based Probes (in vitro/cellular)

The identification of specific molecular targets is essential for elucidating the bioactivity of a compound. Affinity-based probes are powerful tools for capturing and identifying binding proteins from complex biological mixtures. While specific affinity-based probes for this compound have not been detailed in the available literature, the methodology has been successfully applied to other natural products, such as flavonoids. nih.gov

In a proof-of-concept study, biotinylated (epi)catechin-bearing affinity-based probes were synthesized and used to capture a flavonoid-biosynthetic enzyme under oxidative activation. nih.gov This approach demonstrates the feasibility of designing probes for small molecules to identify their protein targets. A similar strategy could be developed for this compound, where the carboxylic acid group could serve as a convenient point for attaching a biotin (B1667282) tag or a photoreactive group.

Furthermore, proteome microarrays offer a high-throughput method for identifying protein targets of bioactive compounds. nih.gov For example, this technique has been used to identify the intracellular targets of antimicrobial peptides in Escherichia coli. nih.gov Biotinylated versions of the peptides were used to probe microarrays containing the entire proteome of the bacterium, allowing for the identification of numerous binding partners. nih.gov This systematic approach could be adapted to screen for proteins that interact with this compound, providing a global view of its potential molecular targets within a cell.

Although direct targets for this compound are not yet known, research on other terpenes suggests potential target classes. For instance, some terpenoids are known to interfere with protein and DNA synthesis. nih.gov Given the structural similarities, it is conceivable that this compound could interact with enzymes involved in key metabolic or biosynthetic pathways.

Influence on Microbial Growth and Secondary Metabolite Production

Terpenoids are well-known for their diverse effects on microbial life, ranging from growth inhibition to the modulation of secondary metabolism. nih.govasm.org The influence of these compounds is often dependent on their chemical structure, concentration, and the specific microbial species being investigated. asm.org

Numerous studies have demonstrated the antimicrobial properties of various terpenes and terpenoids. nih.govresearchgate.net For example, essential oils rich in terpenes like caryophyllene (B1175711) have been shown to significantly inhibit the growth of bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. nih.gov The mechanism of action often involves the disruption of cell membrane integrity. researchgate.netmdpi.com The hydrophobic nature of many terpenes allows them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. mdpi.com Given its amphipathic nature, this compound could potentially exhibit similar membrane-disrupting activities.

Beyond direct antimicrobial effects, terpenes can also influence the production of secondary metabolites in other microbes. nih.govnih.gov Fungal secondary metabolism, which produces a vast array of bioactive compounds, is often triggered by environmental cues, including the presence of other organisms and their chemical signals. nih.govmdpi.comresearchgate.net For instance, some plant-derived compounds can either decrease or increase the production of mycotoxins like aflatoxin in Aspergillus species. nih.gov This modulation can be highly specific, depending on the structure of the signaling molecule. nih.gov

Volatile terpenes can act as airborne signals that influence bacterial behavior, including motility and biofilm formation. oup.comoup.com This suggests that this compound, or its more volatile derivatives, could play a role in inter-microbial communication within complex ecosystems. The production of secondary metabolites in bacteria and fungi is a key aspect of their competitive and symbiotic interactions. nih.govnih.gov Therefore, the introduction of a compound like this compound into a microbial community could have complex and far-reaching effects on the chemical landscape and the ecological dynamics of that community.

Table 2: Reported Effects of Terpenoids on Microbial Systems

Terpenoid/Related CompoundMicrobial SystemObserved EffectReference
Caryophyllene-rich rhizome oilBacillus subtilis, Pseudomonas aeruginosaSignificant growth inhibition. nih.gov
Various TerpenesBacteriaDisruption of cell membrane integrity. researchgate.netmdpi.com
13S-hydroperoxylinoleic acidAspergillus spp.Decreased accumulation of aflatoxin biosynthetic gene transcripts. nih.gov
9S-hydroperoxylinoleic acidAspergillus spp.Lengthened accumulation of aflatoxin and sterigmatocystin (B1681140) transcripts. nih.gov
Bacterial Volatile CompoundsE. coli, P. aeruginosaInfluence on motility and biofilm formation. oup.comoup.com

Analogues and Derivatives: Synthesis, Structure Activity Relationship Sar Exploration, and Applications

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 4,8-dimethylnona-3,7-dienoic acid is guided by established principles of medicinal and agricultural chemistry. The primary objective is to systematically modify the parent structure to enhance or alter its biological or chemical properties. Key strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting specific atoms or groups with others that have similar physical or chemical properties. For instance, the carboxylic acid group could be replaced with other acidic functionalities like a tetrazole or a phosphonate (B1237965) group to modulate acidity and membrane permeability.

Scaffold Hopping: This strategy involves replacing the core carbon skeleton with a different one while maintaining the spatial arrangement of key functional groups. This can lead to the discovery of novel chemical classes with similar activities.

Functional Group Modification: The carboxylic acid can be converted into esters, amides, or other derivatives to alter properties such as lipophilicity, stability, and reactivity. The double bonds can be hydrogenated, epoxidized, or subjected to other addition reactions to explore the impact of saturation and new functionalities.

Homologation and Chain Length Variation: The length of the carbon chain can be extended or shortened to investigate the influence of size and lipophilicity on activity.

Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design process by predicting the potential effects of structural modifications on the compound's properties and interactions with biological targets.

Synthetic Routes to Diverse Structural Variants

The synthesis of diverse structural variants of this compound can be achieved through various established organic synthesis methodologies.

One of the primary starting points for creating derivatives is the carboxylic acid functional group itself. Standard esterification or amidation reactions can be employed to generate a wide array of esters and amides. For instance, reacting this compound with different alcohols or amines in the presence of a suitable coupling agent or catalyst would yield the corresponding ester or amide derivatives.

The double bonds within the structure provide another avenue for modification. Selective hydrogenation can be performed to produce partially or fully saturated analogues. Epoxidation of the double bonds, for example using a peroxy acid, would introduce epoxide functionalities, which are versatile intermediates for further transformations.

A documented synthetic application of this compound, also known as homogeranic acid, is its use as a precursor in the synthesis of other compounds. For example, it can be cyclized in the presence of stannic chloride to produce tetrahydroactinidiolide. atamanchemicals.com This reaction highlights the utility of the acid as a building block in the construction of more complex molecules.

Furthermore, derivatives of the related (Z/E)-3,7-dimethyl-2,6-octadienoic acid have been synthesized to explore their biological activities. These syntheses involved a two-step selective oxidation of commercially available geraniol (B1671447) or nerol (B1678202) to the corresponding carboxylic acids, followed by conversion to amides and subsequent epoxidation. mdpi.com Similar strategies could be applied to this compound to generate a library of diverse analogues.

Table 1: Potential Synthetic Modifications of this compound

Target Modification Synthetic Approach Potential Reagents
EsterificationFischer esterification, DCC couplingVarious alcohols, Dicyclohexylcarbodiimide (DCC)
AmidationAmide coupling reactionsVarious amines, HBTU, TBTU
Reduction of Carboxylic AcidReduction to alcoholLithium aluminum hydride (LiAlH₄)
Saturation of Double BondsCatalytic hydrogenationH₂, Pd/C
Epoxidation of Double BondsEpoxidationm-Chloroperoxybenzoic acid (mCPBA)

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions (in vitro)

In terms of chemical reactivity, the stereochemistry can affect the rate and outcome of reactions. For instance, the accessibility of the double bond to reagents in addition reactions might differ between the E and Z isomers due to steric hindrance from adjacent groups. During cyclization reactions, the stereochemistry of the starting material can dictate the stereochemistry of the resulting cyclic product. The cyclization of homogeranic acid to tetrahydroactinidiolide, for example, yields predominantly the trans isomer. atamanchemicals.com

In the context of biological interactions, the three-dimensional structure of a molecule is crucial for its binding to biological targets such as enzymes and receptors. The different spatial arrangements of the E and Z isomers can lead to different binding affinities and, therefore, different biological activities. For many biologically active compounds, only one stereoisomer exhibits the desired effect, while the other may be less active or even have undesirable effects. While specific in vitro studies on the differential biological activities of the E and Z isomers of this compound are not widely reported, it is a fundamental principle in medicinal chemistry that stereoisomers can have distinct biological profiles.

Correlation Between Structural Modifications and Observed Effects in Model Systems

Establishing a clear correlation between structural modifications of this compound and its effects in model systems requires systematic biological evaluation of a library of its analogues. While specific structure-activity relationship (SAR) studies for this particular acid are not extensively documented in the public domain, general principles can be inferred from studies on related terpenoids.

For instance, research on (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives has shown that the nature of the substituent on the amide nitrogen, as well as the presence or absence of an epoxide, significantly influences their fungicidal activity. mdpi.com Some of these amide derivatives demonstrated potent inhibition against fungal pathogens like Rhizoctonia solani. mdpi.com This suggests that converting the carboxylic acid group of this compound to various amides could be a fruitful strategy for developing bioactive compounds.

The key structural features of this compound that can be systematically varied to establish SAR include:

The Carboxylic Acid Headgroup: Modifications to esters, amides, and other acid isosteres would reveal the importance of the acidic proton and hydrogen bonding capabilities for any observed biological effect.

The Alkene Geometry: Comparing the activity of the E and Z isomers would elucidate the role of stereochemistry.

The Degree of Saturation: Evaluating the activity of analogues where one or both double bonds are hydrogenated would determine the importance of the unsaturated system.

By systematically synthesizing and testing these analogues in relevant biological assays, a comprehensive SAR profile could be developed, providing valuable insights for the design of more potent and selective compounds.

Synthesis of Isotopic Labels for Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into its structure.

Several general strategies can be employed for isotopic labeling:

Using Labeled Precursors: The synthesis can start from commercially available, isotopically labeled building blocks. For example, a labeled Grignard reagent could be used to introduce a ¹³C-labeled methyl group, or a labeled acetate (B1210297) unit could be incorporated into the carbon backbone through a multi-step synthesis.

Isotope Exchange Reactions: For deuterium labeling, hydrogen/deuterium exchange reactions can be performed on the parent molecule or a suitable precursor under acidic, basic, or metal-catalyzed conditions.

Metabolic Labeling in Biological Systems: In some cases, organisms that naturally produce the compound or a related precursor can be cultured in a medium enriched with a stable isotope, leading to the incorporation of the label into the target molecule. nih.gov

Potential as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Due to its modifiable structure, this compound and its derivatives have the potential to be developed into chemical probes.

To function as a chemical probe, the molecule would typically require the incorporation of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, or a reactive group for covalent labeling of a biological target. The carboxylic acid functionality of this compound provides a convenient handle for attaching such groups via an amide or ester linkage.

For example, a fluorescent dye could be attached to the carboxylic acid end of the molecule. The resulting fluorescent derivative could then be used in cellular imaging studies to visualize its uptake and subcellular localization, providing insights into its mechanism of action or potential transport pathways. If the parent compound is found to have a specific biological target, a derivative containing a photo-cross-linking group could be synthesized to covalently label and identify the target protein.

While there are no specific reports of this compound being used as a chemical probe, the principles of probe design are well-established and could be applied to this molecule should a relevant biological activity be identified.

Application as Precursors for Specialty Chemicals or Materials (non-biological, non-human)

Beyond its potential biological applications, this compound can serve as a precursor for the synthesis of specialty chemicals. As previously mentioned, its cyclization to form tetrahydroactinidiolide is a documented example. atamanchemicals.com Tetrahydroactinidiolide and related lactones are known for their fragrance properties and are used in the flavor and fragrance industry.

The diene system and the carboxylic acid group also make it a potential monomer for polymerization reactions. For example, it could potentially be used in the synthesis of polyesters or other polymers, where its incorporation could impart specific properties such as flexibility or hydrophobicity to the resulting material. However, specific applications of this compound as a monomer in materials science are not widely reported. Its structural features suggest that with further research, it could be a valuable building block for the creation of novel materials with tailored properties.

Environmental Fate, Persistence, and Bioremediation Studies

Biodegradation Pathways in Soil, Water, and Sediment Environments

There is currently no specific scientific literature available detailing the biodegradation pathways of 4,8-Dimethylnona-3,7-dienoic acid in soil, water, or sediment environments. However, general knowledge of the biodegradation of structurally similar compounds, such as other acyclic isoprenoids, can offer potential, though unconfirmed, insights.

Studies on various Pseudomonas species have shown their capability to utilize acyclic isoprenoids as a sole carbon source. nih.govnih.govasm.org The degradation of these compounds often involves an initial oxidation of the terminal methyl group or the alcoholic functional group, if present. For instance, in the case of citronellol (B86348), it is converted to citronellic acid, which then enters a metabolic pathway. asm.org It is conceivable that this compound, being an acid itself, could potentially enter a similar degradation pathway, likely involving beta-oxidation. However, without specific studies on this compound, this remains speculative.

Table 1: Hypothetical Biodegradation Profile of this compound

ParameterFindingSource
Biodegrading Microorganisms Data not available for this compound. Pseudomonas species are known to degrade other acyclic isoprenoids. nih.govnih.govasm.orgN/A
Degradation Pathway Data not available.N/A
Degradation Rate Data not available.N/A

Photolytic and Chemical Degradation Mechanisms in Natural Systems

No studies have been identified that investigate the photolytic or chemical degradation mechanisms of this compound in natural systems. The presence of double bonds in the structure of this compound suggests a potential susceptibility to photo-oxidation and reaction with atmospheric oxidants such as hydroxyl radicals and ozone. However, the rates and products of these potential degradation pathways have not been determined for this specific compound.

Sorption, Leaching, and Mobility in Environmental Matrices

There is a lack of data regarding the sorption, leaching, and mobility of this compound in environmental matrices such as soil and sediment. The mobility of this carboxylic acid in the environment would be significantly influenced by its acid dissociation constant (pKa) and the pH of the surrounding medium. In its ionized form, it would be expected to have higher water solubility and potentially greater mobility in water, while its sorption to organic matter in soil and sediment would depend on its hydrophobicity. Without experimental data, any predictions about its environmental mobility are speculative.

Bioconcentration and Bioaccumulation in Non-Human Organisms (e.g., plants, aquatic life)

Specific data on the bioconcentration and bioaccumulation of this compound in plants, aquatic life, or other non-human organisms are not available in the current scientific literature. The potential for bioaccumulation is often related to a compound's lipophilicity (log Kow). While the logP of related compounds can be estimated, experimental data for this compound are needed to assess its potential to accumulate in living tissues. General studies on terpenoids in marine organisms indicate that some of these compounds can be bioactive and play ecological roles, but this does not provide specific information on the bioaccumulation potential of this compound. hebmu.edu.cnresearchgate.net

Table 2: Bioaccumulation Potential of this compound

Organism TypeBioconcentration Factor (BCF)Bioaccumulation Factor (BAF)Source
Plants Data not availableData not availableN/A
Aquatic Life Data not availableData not availableN/A

Development of Bioremediation Strategies for Environmental Contamination

Given the absence of information on the environmental occurrence and persistence of this compound, no specific bioremediation strategies have been developed for its removal from contaminated environments. The development of such strategies would first require a thorough understanding of its biodegradation pathways and the microorganisms capable of its degradation. Should this compound be identified as an environmental contaminant of concern in the future, research into bioremediation could potentially focus on enriching and applying microorganisms with known capabilities to degrade similar acyclic isoprenoid structures.

Future Research Directions and Emerging Paradigms for 4,8 Dimethylnona 3,7 Dienoic Acid Research

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

While 4,8-dimethylnona-3,7-dienoic acid is known to be present in certain fungi, such as Schizophyllum commune, a vast expanse of the natural world remains to be explored for its presence. smolecule.com Future research will likely focus on screening a wider range of organisms, including bacteria, plants, and marine life, to identify new natural sources. This exploration could reveal novel isomers or derivatives with unique biological activities.

Understanding the biosynthetic pathways of this acid is another critical area of research. Investigating the enzymes and genes responsible for its production in organisms like Schizophyllum commune will provide valuable insights into its metabolic role. smolecule.com This knowledge could be harnessed for the biotechnological production of the compound.

Development of Sustainable and Green Synthetic Methodologies

The current chemical synthesis of this compound often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key future direction is the development of sustainable and green synthetic methodologies. This includes exploring biocatalytic approaches, where enzymes are used to carry out specific reaction steps with high selectivity and under mild conditions. Additionally, research into chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, will be crucial. The goal is to create more efficient, environmentally friendly, and cost-effective methods for producing this valuable compound.

Integration with Systems Biology and Synthetic Biology Approaches

The integration of systems biology and synthetic biology offers a powerful paradigm for understanding and engineering the production of this compound. Systems biology approaches, such as genomics, transcriptomics, and metabolomics, can be used to create comprehensive models of the metabolic networks within producing organisms. These models can identify key regulatory points and potential targets for metabolic engineering.

Synthetic biology tools can then be employed to rationally design and construct microbial cell factories for the enhanced production of the acid. This could involve introducing heterologous biosynthetic pathways into well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae, or optimizing existing pathways in natural producers.

Advanced Materials Science Applications

The unique chemical structure of this compound, with its two double bonds, makes it an attractive candidate for various applications in materials science. smolecule.com

Polymer Precursors: The double bonds in the molecule can participate in polymerization reactions, making it a potential monomer for the synthesis of novel polymers. These bio-based polymers could have unique properties, such as biodegradability and specific thermal or mechanical characteristics, making them suitable for a range of applications from packaging to biomedical devices.

Bio-lubricants: The long hydrocarbon chain and the presence of double bonds suggest that derivatives of this compound could function as effective bio-lubricants. Research in this area would focus on modifying the carboxylic acid group to create esters with desirable lubricating properties, such as high viscosity index and good thermal stability.

Surfactants: The amphiphilic nature of the molecule, with its hydrophobic tail and hydrophilic carboxylic acid head, makes it a potential bio-surfactant. These surfactants could have applications in various industries, including cosmetics, food, and environmental remediation, offering a more sustainable alternative to petroleum-based surfactants.

Novel Catalytic Applications and Ligand Development

The double bonds and the carboxylic acid group of this compound present opportunities for its use in catalysis. It can act as a nucleophilic catalyst in certain reactions. biosynth.com Furthermore, the molecule can be chemically modified to serve as a ligand for metal catalysts. The development of chiral ligands derived from this acid could be particularly valuable for asymmetric catalysis, a field focused on creating single-enantiomer products, which is of great importance in the pharmaceutical and fine chemical industries.

Use as a Building Block in Complex Chemical Synthesis

In the realm of organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules. scbt.com Its functional groups and stereocenters can be strategically manipulated to create a variety of natural products and their analogues. For instance, it can undergo cyclization reactions to form various ring structures. smolecule.com The aldehyde derivative, 4,8-dimethylnona-3,7-dienal, is a known building block in organic synthesis. This opens up avenues for the synthesis of novel compounds with potential pharmaceutical or agricultural applications.

Discovery of New Biochemical Roles and Molecular Targets in Ecological Systems

Research has already indicated that this compound may possess antimicrobial and antioxidant properties. smolecule.com Future studies will aim to elucidate the specific mechanisms behind these activities and identify the molecular targets with which the compound interacts. Understanding its role in fungal metabolism is another key area of investigation. smolecule.com

Conclusion and Outlook

Summary of Major Research Accomplishments and Knowledge Gained

Research on 4,8-dimethylnona-3,7-dienoic acid, also known as homogeranic acid, has primarily centered on its synthesis and reactivity, with a significant accomplishment being the elucidation of its cyclization to form valuable lactones. A key study demonstrated the acid-catalyzed cyclization of this compound using stannic chloride. This reaction yields a mixture of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, commonly known as trans- and cis-tetrahydroactinidiolide. atamanchemicals.com

The investigation into this cyclization revealed that the reaction proceeds via a concerted mechanism, providing valuable insights into the stereoselective formation of these bicyclic ethers. atamanchemicals.com The product distribution was found to be approximately 88% of the trans-isomer and 12% of the cis-isomer, indicating a preferential pathway for the cyclization process. atamanchemicals.com This research is a cornerstone in understanding the chemical transformations of acyclic terpenoid acids and provides a foundational method for the synthesis of tetrahydroactinidiolide and its derivatives. These lactones are of interest due to their presence in natural products and their potential applications.

Identification of Remaining Challenges and Research Gaps

Despite the foundational understanding of its cyclization, significant research gaps persist in the broader scientific knowledge of this compound. A primary challenge is the limited information regarding its natural occurrence and biological functions. While its structure is related to known terpenoids with roles in chemical communication, there is a lack of direct evidence identifying this compound as a pheromone or a key signaling molecule in any specific biological system.

Furthermore, the biosynthetic pathway of this compound is not well-established. While it is presumed to be derived from the terpenoid pathway, the specific enzymes and intermediate steps leading to its formation remain to be elucidated. nih.govnih.gov This knowledge gap hinders the development of biotechnological methods for its production.

Another significant challenge is the limited exploration of its biological activities. Beyond its role as a precursor in chemical synthesis, the potential pharmacological or physiological effects of this compound itself are largely unknown. The general challenges in terpenoid research, such as the need for more extensive in vivo studies and the standardization of bioactive preparations, are also applicable to this specific compound. mdpi.com

Broader Implications of Research on this compound for Organic Chemistry and Related Disciplines

The study of this compound has broader implications for several scientific disciplines. For organic chemistry, the research into its cyclization contributes to the fundamental understanding of carbocation-mediated reactions and stereoselective synthesis. The ability to transform a relatively simple acyclic precursor into a complex bicyclic lactone is a testament to the power of biomimetic synthesis and provides a model for constructing other intricate molecular architectures. atamanchemicals.com

In the field of chemical ecology, while the direct role of this compound is yet to be confirmed, its structural relationship to known insect pheromones and plant volatiles suggests it could be a valuable target for research into plant-insect interactions. thegoodscentscompany.com Understanding the biosynthesis and potential signaling role of such compounds could lead to the development of novel and sustainable pest management strategies.

Furthermore, the synthesis of tetrahydroactinidiolide from this compound has implications for the flavor and fragrance industry, as many lactones possess unique sensory properties. The efficient synthesis of these compounds is a continuing area of interest for commercial applications.

Perspectives on Future Research Trajectories and Collaborative Opportunities

Future research on this compound is poised to move from fundamental synthetic studies to a more interdisciplinary exploration of its biological relevance and potential applications. A key trajectory will be the elucidation of its biosynthetic pathway. This will likely involve a combination of genomic and metabolomic approaches to identify the genes and enzymes responsible for its production in organisms where it may be present. Such discoveries would open the door to metabolic engineering and synthetic biology approaches for its sustainable production. nih.govcam.ac.uk

Collaborative efforts between organic chemists, biochemists, and chemical ecologists will be crucial. Chemists can continue to explore novel synthetic routes and derivatizations of the molecule, while biologists can investigate its presence in various organisms and screen for potential biological activities. The search for its natural sources and the investigation of its ecological roles represent significant opportunities for collaborative research projects.

Q & A

Q. How to integrate findings into broader chemical biology literature?

  • Methodological Answer : Perform bibliometric analysis to map trends (e.g., VOSviewer software). Link results to frameworks like the OECD’s scientific literacy criteria, emphasizing mechanistic insights over descriptive data .

Methodological Notes

  • Experimental Design : Pre-test/post-test designs with nonequivalent control groups reduce bias in bioactivity studies .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem) to confirm structural assignments .
  • Theoretical Alignment : Frame hypotheses using established concepts (e.g., QSAR for bioactivity predictions) to ensure academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.